molecular formula C14H13N3 B1607962 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 365565-88-4

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No. B1607962
M. Wt: 223.27 g/mol
InChI Key: GWBJQNMMOJBUIU-UHFFFAOYSA-N
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Description

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a chemical compound with the molecular formula C14H13N3 . It has a molecular weight of 223.28 . The compound is stored at temperatures between 2 and 8 degrees Celsius .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for its speed, cleanliness, high yield, simple workup, and environmental friendliness .


Molecular Structure Analysis

The InChI code for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is 1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a solid at room temperature . Its empirical formula is C14H13N3 , and it has a molecular weight of 223.28 . The compound is stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Multikinase Inhibitor Scaffold

Compounds structurally related to 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, such as 2-anilino-4-(benzimidazol-2-yl)pyrimidines, have been synthesized and shown to inhibit cancer-related protein kinases like Aurora B, PLK1, FAK, and VEGF-R2. These derivatives exhibit antiproliferative activity against several cancer cell lines in vitro, indicating their potential as therapeutic agents in cancer treatment (Determann et al., 2012).

Dye and Pigment Chemistry

The reaction of 2-aminobenzimidazole with ethyl cyanoacetate facilitates the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which serves as a precursor for creating novel phenylazopyrimidone dyes. These compounds' absorption abilities vary with pH and solvent, showcasing their utility in dye and pigment industries (Karcı & Demirçalı, 2006).

Materials Chemistry and DNA Intercalation

Pyrido[1,2-a]benzimidazoles, including compounds with a similar structural motif to 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, are noted for their applications in materials chemistry due to properties like fluorescence, and in medicinal chemistry through attributes such as solubility and DNA intercalation. These compounds, exemplified by the antibiotic drug Rifaximin, underline the versatility of the benzimidazole core in both therapeutic and material science applications (Masters et al., 2011).

Anion Transport

The study of 2,6-bis(benzimidazol-2-yl)pyridine illustrates the significance of imidazolyl-NH fragments in anion transport processes, which is a critical function in biological systems and synthetic applications. This compound showed potent anionophoric activity, which could be leveraged in designing new materials for ion transport or separation processes (Peng et al., 2016).

C-H Bond Amination

2-(Pyridin-2-yl)aniline has been identified as a new, removable directing group for promoting C-H amination mediated by cupric acetate, demonstrating its utility in synthetic chemistry for functionalizing benzamide derivatives. This research highlights the potential for designing more efficient synthetic pathways for the modification of organic molecules (Zhao et al., 2017).

Safety And Hazards

The safety information for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline indicates that it has some hazards associated with it . The compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . The precautionary statement associated with it is P280, which advises wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBJQNMMOJBUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377909
Record name 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

CAS RN

365565-88-4
Record name 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline
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Synthesis routes and methods

Procedure details

A mixture of the product of Step A (1.48 g) and 1,4-cyclohexadiene (6.2 mL) and palladium (10% wt on activated carbon) (1.4 g) in ethanol (100 mL) was stirred at reflux temperature for 2 hours and cooled to ambient temperature and stirred for 12 hours. The reaction mixture was filtered through a pad of celite and the celite pad rinsed with ethanol (100 mL) and methanol (100 mL). The filtrate was collected and evaporated to yield the title compound (710 mg).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Laneri, C Di Ronza, A Bernardi… - … Current Drug Targets …, 2011 - ingentaconnect.com
The synthesis and antihypertensive activity of a group of imidazo[1,2-a]pyridine is described. New synthesized compound have been tested both in vivo and in vitro as antagonists on …
Number of citations: 15 www.ingentaconnect.com

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